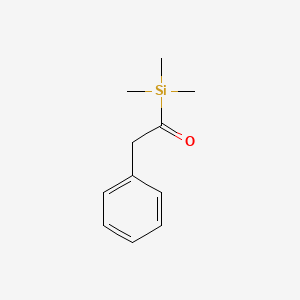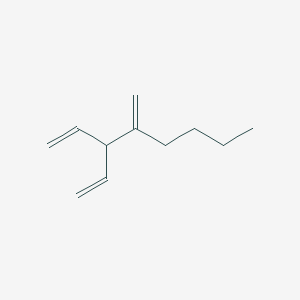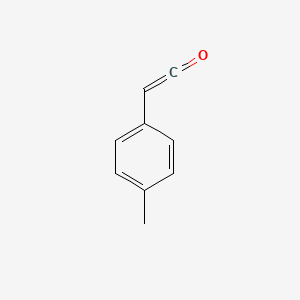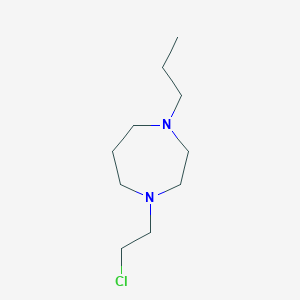
Methanesulfonic acid;oct-2-yn-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanesulfonic acid;oct-2-yn-1-ol is a compound that combines the properties of methanesulfonic acid and oct-2-yn-1-ol. Methanesulfonic acid is an organosulfuric acid with the molecular formula CH₃SO₃H. It is a colorless liquid that is highly soluble in water and other polar solvents . Oct-2-yn-1-ol is an alkyne alcohol with the molecular formula C₈H₁₄O. This compound is used in various chemical reactions and industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methanesulfonic acid can be synthesized through several methods. One common method involves the oxidation of dimethyl sulfide using oxygen from the air . Another method involves the reaction of methane with sulfur trioxide in the presence of a catalyst . Oct-2-yn-1-ol can be synthesized through the hydration of oct-2-yne using a mercury(II) catalyst.
Industrial Production Methods: Industrial production of methanesulfonic acid often involves the oxidation of dimethyl disulfide with nitric acid, followed by restoration using atmospheric oxygen . This method is used by companies like BASF to produce high-purity methanesulfonic acid. Oct-2-yn-1-ol is produced industrially through the hydration of oct-2-yne, which is a process that can be scaled up for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: Methanesulfonic acid undergoes various chemical reactions, including esterification, alkylation, and sulfonation . It is a strong acid and can act as a catalyst in many reactions. Oct-2-yn-1-ol can undergo oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents used with methanesulfonic acid include alcohols for esterification and alkenes for alkylation . The reactions typically occur under acidic conditions. Oct-2-yn-1-ol reactions often involve oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Major Products Formed: The major products formed from reactions involving methanesulfonic acid include esters and alkylated compounds . Reactions with oct-2-yn-1-ol can produce various alcohols, ketones, and substituted alkyne derivatives.
Applications De Recherche Scientifique
Methanesulfonic acid is extensively used in green chemistry as a reagent due to its strong acidity and low toxicity . It is employed in biodiesel production, electroplating, and as a catalyst in various organic reactions. Oct-2-yn-1-ol is used in the synthesis of pharmaceuticals, agrochemicals, and as an intermediate in organic synthesis.
Mécanisme D'action
Methanesulfonic acid acts as a Brønsted acid, donating protons in chemical reactions . It can dissolve a wide range of metal salts, making it useful in electroplating and metal recovery. Oct-2-yn-1-ol acts as a nucleophile in substitution reactions and can undergo oxidation to form ketones and carboxylic acids.
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to methanesulfonic acid include sulfuric acid, hydrochloric acid, and nitric acid . Oct-2-yn-1-ol is similar to other alkyne alcohols like propargyl alcohol and butyn-1-ol.
Uniqueness: Methanesulfonic acid is unique due to its high solubility for metal salts and its use in green chemistry applications . Oct-2-yn-1-ol is unique due to its alkyne functionality, which allows it to participate in a wide range of chemical reactions.
Propriétés
Numéro CAS |
54369-44-7 |
|---|---|
Formule moléculaire |
C9H18O4S |
Poids moléculaire |
222.30 g/mol |
Nom IUPAC |
methanesulfonic acid;oct-2-yn-1-ol |
InChI |
InChI=1S/C8H14O.CH4O3S/c1-2-3-4-5-6-7-8-9;1-5(2,3)4/h9H,2-5,8H2,1H3;1H3,(H,2,3,4) |
Clé InChI |
HBSIMOYOLRYHCF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC#CCO.CS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




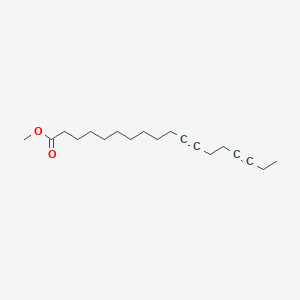
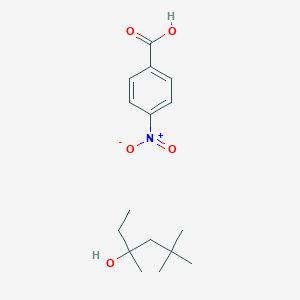
![2-[(2-Phenyl-1H-indol-3-yl)sulfanyl]propanoic acid](/img/structure/B14624351.png)
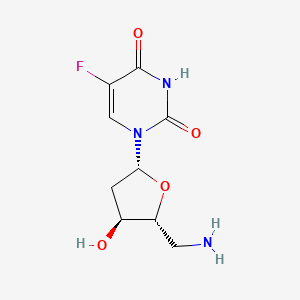
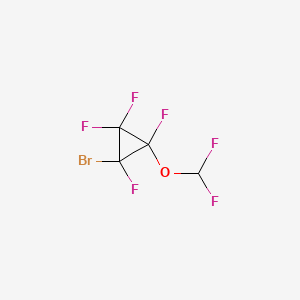
![1-Amino-3-[4-(2-methoxyethoxy)phenoxy]propan-2-ol](/img/structure/B14624377.png)
